molecular formula C10H13NO3 B1269069 3-Amino-3-(4-methoxyphenyl)propanoic acid CAS No. 5678-45-5

3-Amino-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1269069
CAS RN: 5678-45-5
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that could be adapted for 3-Amino-3-(4-methoxyphenyl)propanoic acid. For instance, asymmetric synthesis of similar compounds has been achieved through multistep reactions, involving key steps such as ketone reduction and the use of chiral agents to attain desired stereochemistry (Shetty & Nelson, 1988). Enantioselective synthesis approaches have also been described, employing techniques like Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction to synthesize complex molecules with high stereochemical control (Monica et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing details about intramolecular and intermolecular interactions that stabilize the molecular conformation. These studies highlight the importance of substituents like the methoxy group in influencing molecular geometry and interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-3-(4-methoxyphenyl)propanoic acid or its analogs often leverage the reactivity of the amino and carboxylic acid functionalities. These groups participate in various reactions, including condensations, cycloadditions, and transformations leading to complex molecules with potential biological activity. For example, the regiospecific synthesis of pyrazolyl compounds demonstrates the utility of these functional groups in constructing heterocyclic frameworks (Kumarasinghe et al., 2009).

Scientific Research Applications

    • Application : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the reaction being performed. Typically, this involves combining the 3-Amino-3-(4-methoxyphenyl)propanoic acid with other reactants in a suitable solvent, under controlled temperature and pressure conditions .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reaction being performed. In general, the goal is to incorporate the 3-Amino-3-(4-methoxyphenyl)propanoic acid into a larger molecule or to modify its structure in a specific way .
    • Application : Porphyrin-based covalent organic frameworks (COFs) have been used in biological applications .
    • Methods of Application : The development of porphyrin-based COFs involves the integration of naturally occurring porphyrin molecules as building blocks in COFs .
    • Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
    • Application : This compound is used as a pharmaceutical intermediate .
    • Methods of Application : As an intermediate, it is used in the synthesis of a variety of pharmaceutical compounds. The specific methods of application can vary widely depending on the final product being synthesized .
    • Results or Outcomes : The outcomes of using this compound as an intermediate will depend on the specific pharmaceutical compound being synthesized .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The development of indole derivatives involves the integration of naturally occurring indole molecules as building blocks .
    • Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to indole molecules endow these derivatives with diversified applications, particularly in the realm of biology .
    • Application : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the reaction being performed. Typically, this involves combining the 3-Amino-3-(4-methoxyphenyl)propanoic acid with other reactants in a suitable solvent, under controlled temperature and pressure conditions .
    • Results or Outcomes : The outcomes of the synthesis will depend on the specific reaction being performed. In general, the goal is to incorporate the 3-Amino-3-(4-methoxyphenyl)propanoic acid into a larger molecule or to modify its structure in a specific way .
    • Application : Porphyrin-based covalent organic frameworks (COFs) have been used in biological applications .
    • Methods of Application : The development of porphyrin-based COFs involves the integration of naturally occurring porphyrin molecules as building blocks .
    • Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927321
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methoxyphenyl)propanoic acid

CAS RN

131690-56-7
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DM Kalvin, RW Woodard - The Journal of Organic Chemistry, 1985 - ACS Publications
The (4R)-d, l-[4-2H]-and (4S)-D, L-[4-2H] homoserine lactone hydrochloride salts were prepared fromd, l-3-amino-3-(4-methoxphenyl) propanoic acid (1) in eight steps in an overall …
Number of citations: 42 pubs.acs.org
DM Kalvin - 1985 - search.proquest.com
This thesis describes the synthesis of 4R-and 4S-L-4-('2) H (, 1) homoserines, 3R-and 3S-3-('2) H (, 1) homoserines, and specifically-deuterated 1-aminocyclopropane-1-carboxylic acids…
Number of citations: 3 search.proquest.com
ST Klinker - 2015 - digitalcommons.csbsju.edu
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) isoform 2 (IF2) has been found to be over expressed in many forms of aggressive cancer and has become a target for …
Number of citations: 5 digitalcommons.csbsju.edu
R Berkecz, A Sztojkov-Ivanov, I Ilisz, E Forró… - … of Chromatography A, 2006 - Elsevier
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of 14 unnatural β-amino acids, including several β-3-homo-…
Number of citations: 67 www.sciencedirect.com
M Kashif, KF Chacón-Vargas, JC López-Cedillo… - European journal of …, 2018 - Elsevier
In the last two decades, trans-sialidase of Trypanosoma cruzi (TcTS) has been an important pharmacological target for developing new anti-Chagas agents. In a continuous effort to …
Number of citations: 17 www.sciencedirect.com
H Jeon, S Sarak, SH Lee, HS Bea, M Patil… - Biotechnology and …, 2018 - Springer
Optically pure amines, β-amino acids and γ-amino acids are the valuable precursors to produce biologically active compounds. The ω-TAs are the class of enzymes which are widely …
Number of citations: 3 link.springer.com
A Sztojkov-Ivanov, L Lazar, F Fülöp, DW Armstrong… - Chromatographia, 2006 - Springer
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of eighteen unnatural β-amino acids, including several β-3-…
Number of citations: 38 link.springer.com
AJ Robinson, PB Wyatt - Tetrahedron, 1993 - Elsevier
The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide adds in high yields to N-sulfonylimines, eg1a–1d, derived by condensation of benzaldehyde dimethyl acetal with …
Number of citations: 27 www.sciencedirect.com
K Drandarov, A Guggisberg, M Hesse - Helvetica chimica acta, 2002 - Wiley Online Library
Asymmetric syntheses of the following 17‐membered macrocyclic spermine alkaloids are presented: (−)‐(S)‐protoverbine (=(8S)‐8‐phenyl‐1,5,9,13‐tetraazacycloheptadecane‐6‐one; …
Number of citations: 15 onlinelibrary.wiley.com
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
Reported herein is a chemical method for the direct resolution of unprotected racemic β‐substituted‐β‐amino acids (β 3 ‐AAs) that uses specially designed, stable, and recyclable α‐…

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